(7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
CAS No.:
Cat. No.: VC13795037
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | (7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(7-13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 |
| Standard InChI Key | XDFSKDGVRVJWGF-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CC2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)O |
Introduction
The compound, (7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid, is a spirocyclic organic molecule with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a spirocyclic framework and functional groups that make it suitable for various pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the spirocyclic framework through cyclization reactions.
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Introduction of the carboxylic acid and carbamate functionalities using specific reagents and conditions.
While detailed synthetic protocols are often proprietary, patents and literature describe the use of catalysts, temperature control, and solvent systems to optimize yields and purity.
Biological Activity and Applications
This compound has been studied for its potential as:
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Antibacterial Agent: It inhibits bacterial enzymes critical for cell wall synthesis, disrupting bacterial growth.
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Enzyme Inhibitor: Its spirocyclic structure allows it to mimic natural substrates or bind tightly to enzyme active sites.
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Building Block in Drug Development: Its functional groups make it a versatile precursor for synthesizing complex pharmaceuticals.
Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interfere with enzymatic processes:
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It binds to bacterial enzymes essential for survival, such as those involved in peptidoglycan synthesis.
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The spirocyclic core enhances binding affinity by providing rigidity to the molecule.
Research Findings
Recent studies have highlighted:
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Its moderate antibacterial activity against gram-positive bacteria.
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Potential applications in enzyme inhibition assays due to its structural mimicry of natural substrates.
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Ongoing exploration as a lead compound for developing new therapeutic agents.
Limitations and Future Directions
While promising, the compound's limitations include:
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Moderate solubility in non-polar solvents, which may affect bioavailability.
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Limited data on its pharmacokinetics and toxicity profiles.
Future research should focus on:
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Structural modifications to enhance activity and solubility.
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Detailed pharmacological studies to assess safety and efficacy.
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